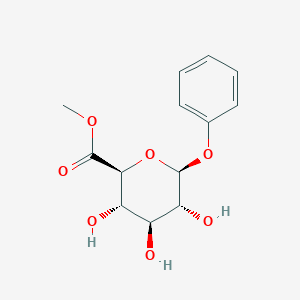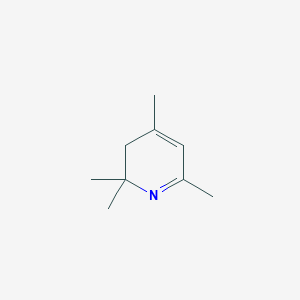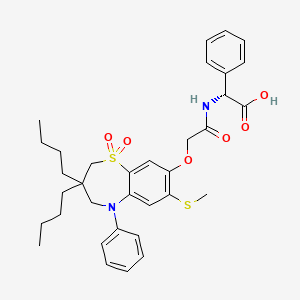
2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under basic conditions. The reaction is often catalyzed by bases such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chalcone structure .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Curcuma amada plant, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .
Types of Reactions:
Oxidation: 2’,4’,6’-Trihydroxy-3’,5’-diprenyldihydrochalcone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrochalcone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine, chlorine, or nitrating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The anticancer activity of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone is primarily attributed to its ability to inhibit mitochondrial complex I, leading to a reduction in mitochondrial metabolism. This inhibition disrupts the energy production in cancer cells, thereby reducing their viability. Additionally, the compound, in combination with avocatin B, inhibits fatty acid oxidation by 60%, further enhancing its anticancer effects .
Comparison with Similar Compounds
- 2’,4,4’-Trihydroxy-6’-methoxy-3’,5’-diprenylchalcone
- 3,2’,4’,6’-Tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone
Comparison: While these compounds share structural similarities with 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone, they differ in their functional groups and bioactivity. For instance, 2’,4,4’-trihydroxy-6’-methoxy-3’,5’-diprenylchalcone has an additional methoxy group, which may influence its chemical reactivity and biological activity. Similarly, 3,2’,4’,6’-tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone has an extra hydroxy group, potentially altering its interaction with biological targets .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-phenyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C25H30O4/c1-16(2)10-13-19-23(27)20(14-11-17(3)4)25(29)22(24(19)28)21(26)15-12-18-8-6-5-7-9-18/h5-11,27-29H,12-15H2,1-4H3 |
InChI Key |
LHAWAPWIXXDHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


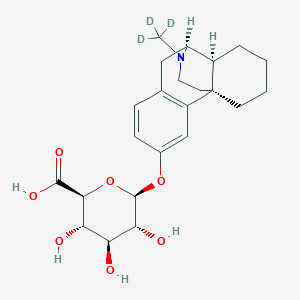


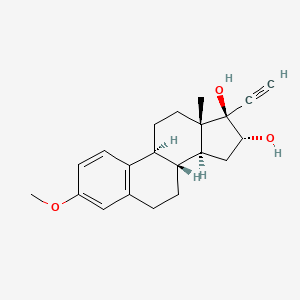


![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
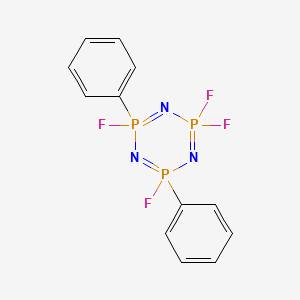
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
